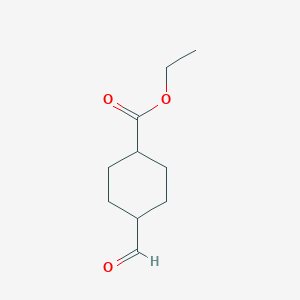

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Overview

Description

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexane, featuring both a formyl group and an ethyl ester group. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate typically involves the esterification of 4-formylcyclohexanecarboxylic acid. One common method is the reaction of 4-formylcyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

Oxidation: 4-formylcyclohexanecarboxylic acid.

Reduction: (1R,4R)-Ethyl 4-hydroxymethylcyclohexanecarboxylate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate typically involves the use of cyclohexene or related compounds as starting materials. Various synthetic routes have been developed, demonstrating its versatility in producing derivatives that can be utilized in different applications. For instance, its conversion into more complex structures is often achieved through functional group transformations such as oxidation and reduction reactions.

Pharmaceutical Development

One of the primary applications of this compound lies in pharmaceutical development. It has been identified as a potential precursor for compounds that exhibit biological activity against neurodegenerative diseases. For example, it can be modified to create inhibitors targeting β-secretase enzymes, which are implicated in Alzheimer’s disease pathology .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be used to synthesize various functionalized cyclohexanes and other cyclic compounds that are important in medicinal chemistry. Its ability to undergo various chemical transformations makes it a crucial building block in the creation of complex molecules .

Agrochemical Applications

In agrochemistry, this compound has potential uses as a precursor for developing new pesticides or herbicides. The structural features of this compound allow for modifications that can enhance the efficacy and selectivity of agrochemical agents.

Data Table: Applications Overview

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Development | Precursor for β-secretase inhibitors targeting Alzheimer’s disease | Modified derivatives |

| Organic Synthesis | Intermediate for synthesizing functionalized cyclohexanes | Various cyclic compounds |

| Agrochemicals | Precursor for developing new pesticides or herbicides | Targeted agrochemical agents |

Case Study 1: Pharmaceutical Research

A study published in Angewandte Chemie explored the synthesis of β-secretase inhibitors derived from this compound. The researchers demonstrated that modifications to this compound led to improved inhibition of β-secretase activity, suggesting its potential use in treating Alzheimer’s disease .

Case Study 2: Organic Synthesis Innovations

Research highlighted in Green Chemistry focused on the use of this compound as an intermediate for synthesizing novel cyclic compounds with anti-inflammatory properties. The study showcased various synthetic routes that effectively utilized this compound to produce derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the ester group can undergo hydrolysis to release the active form of the compound, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

(1R,4R)-Methyl 4-formylcyclohexanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

(1R,4R)-4-Hydroxymethylcyclohexanecarboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.

Uniqueness

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate is unique due to its combination of a formyl group and an ethyl ester group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the formyl group allows for specific chemical modifications, while the ethyl ester group provides stability and solubility in organic solvents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1R,4R)-ethyl 4-formylcyclohexanecarboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis typically involves selective functionalization of a cyclohexane derivative. A common approach includes:

- Step 1 : Cyclohexane ring functionalization via oxidation to introduce a formyl group (e.g., using CrO₃ or KMnO₄ under controlled conditions) .

- Step 2 : Esterification with ethanol in the presence of acid catalysts (e.g., H₂SO₄) to form the carboxylate ester .

- Stereochemical Control : The (1R,4R) configuration is achieved through chiral catalysts or resolution techniques, such as chiral HPLC, to isolate the desired diastereomer .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the presence of formyl (δ ~9.8 ppm) and ester (δ ~4.1 ppm for ethyl group) moieties. Coupling constants help verify the trans (1R,4R) configuration .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural elucidation. Disorder modeling, as seen in cyclohexene derivatives, may be required for precise refinement .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (formyl C=O) validate functional groups .

Q. What are the key reactivity patterns of the formyl and ester groups in this compound?

- Methodological Answer :

- Formyl Group :

- Oxidation : Converts to carboxylic acid using KMnO₄ (acidic conditions) or Ag₂O (mild conditions) .

- Nucleophilic Addition : Reacts with Grignard reagents to form secondary alcohols .

- Ester Group :

- Hydrolysis : Acidic or basic conditions yield carboxylic acids. Enzymatic hydrolysis (e.g., lipases) can achieve enantioselective cleavage .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereomeric excess in asymmetric syntheses involving this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer sultams to direct stereochemistry during formyl group introduction .

- Dynamic Kinetic Resolution : Employ catalysts like Ru-BINAP complexes to favor the (1R,4R) isomer via reversible intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve stereoselectivity by stabilizing transition states .

Q. What computational strategies are effective for predicting the compound’s reactivity in complex reaction systems?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models reaction pathways (e.g., formyl group oxidation barriers) and predicts regioselectivity .

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions (e.g., ethanol vs. THF for esterification) .

- Docking Studies : For biological applications, AutoDock Vina assesses binding affinity with enzymes (e.g., aldehyde dehydrogenases) .

Q. How can contradictory crystallographic data (e.g., disorder in cyclohexane rings) be resolved during structural analysis?

- Methodological Answer :

- Multi-Conformer Refinement : SHELXL’s PART instruction models disorder, assigning occupancy ratios (e.g., 68.4:31.6 in similar structures) .

- Twinned Data Correction : HKLF 5 mode in SHELX handles twinning, common in high-symmetry space groups .

- Validation Tools : CheckCIF/PLATON identifies geometric outliers (e.g., abnormal bond angles in disordered regions) .

Q. What strategies mitigate side reactions during nucleophilic substitutions at the formyl group?

- Methodological Answer :

- Protecting Groups : Temporarily shield the ester with tert-butyldimethylsilyl (TBS) groups to prevent hydrolysis during substitutions .

- Low-Temperature Conditions : Perform reactions at –78°C (dry ice/acetone) to suppress undesired aldol additions .

- Catalytic Systems : Use Pd(0)/phosphine ligands for cross-couplings (e.g., Suzuki-Miyaura) to minimize byproducts .

Properties

IUPAC Name |

ethyl 4-formylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZDWMBBAYQZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543506 | |

| Record name | Ethyl 4-formylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104802-53-1 | |

| Record name | Ethyl 4-formylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.